

Application Notes: **GSK3494245** for the Treatment of Experimental Visceral Leishmaniasis

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Compound of Interest

Compound Name: GSK3494245

Cat. No.: B11932695

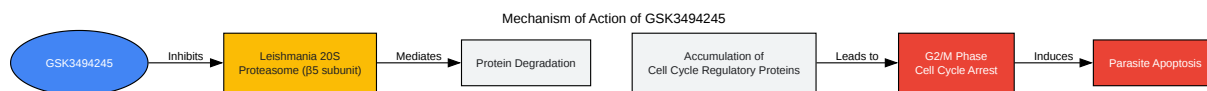
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Introduction

Visceral leishmaniasis (VL), a severe systemic disease caused by protozoan parasites of the *Leishmania donovani* complex, presents a significant global health challenge. Current therapeutic options are limited by toxicity, emerging resistance, and parenteral administration routes. **GSK3494245** (also known as DDD01305143) is a preclinical drug candidate developed through a collaboration between the University of Dundee and GlaxoSmithKline.[1][2] It is a potent and selective inhibitor of the *Leishmania* parasite's 20S proteasome, a critical cellular component for protein degradation and recycling.[1][3] By targeting the chymotrypsin-like activity of the proteasome's $\beta 5$ subunit, **GSK3494245** disrupts the parasite's cell cycle, leading to cell death.[1] These application notes provide a summary of the key data and protocols for researchers, scientists, and drug development professionals interested in the experimental use of **GSK3494245** for treating visceral leishmaniasis.

Mechanism of Action

GSK3494245 exerts its anti-leishmanial effect by selectively inhibiting the chymotrypsin-like activity of the parasite's proteasome.[1] This inhibition is achieved by binding to a site located between the $\beta 4$ and $\beta 5$ subunits of the proteasome.[1] This binding site is structurally distinct from that of the human proteasome, which accounts for the compound's selectivity.[1] The disruption of proteasome function leads to an accumulation of cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis and parasite death.[1]



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Caption: Mechanism of **GSK3494245** action on Leishmania parasites.

Data Presentation

In Vitro Activity of **GSK3494245**

The in vitro potency of **GSK3494245** was assessed against the intracellular amastigote stage of various Leishmania strains. The half-maximal effective concentration (EC₅₀) values demonstrate potent activity against both *L. donovani* and *L. infantum*.

Leishmania Strain	Assay Type	EC ₅₀ (μM) [95% CI]
<i>L. donovani</i> (LV9)	Intramacrophage (THP-1)	0.014 [0.010 - 0.020]
<i>L. donovani</i> (DD8)	Intramacrophage (THP-1)	0.023 [0.016 - 0.034]
<i>L. infantum</i> (ITMAP263)	Intramacrophage (THP-1)	0.018 [0.012 - 0.027]

Data sourced from Wyllie et al., PNAS, 2019.

In Vivo Efficacy of **GSK3494245** in a Mouse Model of Visceral Leishmaniasis

The therapeutic efficacy of **GSK3494245** was evaluated in a BALB/c mouse model of visceral leishmaniasis (*L. donovani*, LV9). The compound was administered orally once daily for 10 days.

Treatment Group	Dose (mg/kg)	Mean Parasite Burden Reduction (%)	Statistical Significance (p-value vs. vehicle)
GSK3494245	3	>90	0.0441
GSK3494245	10	>95	0.0037
GSK3494245	25	>99	<0.0001
Miltefosine	25	>99	<0.0001
Vehicle	-	0	-

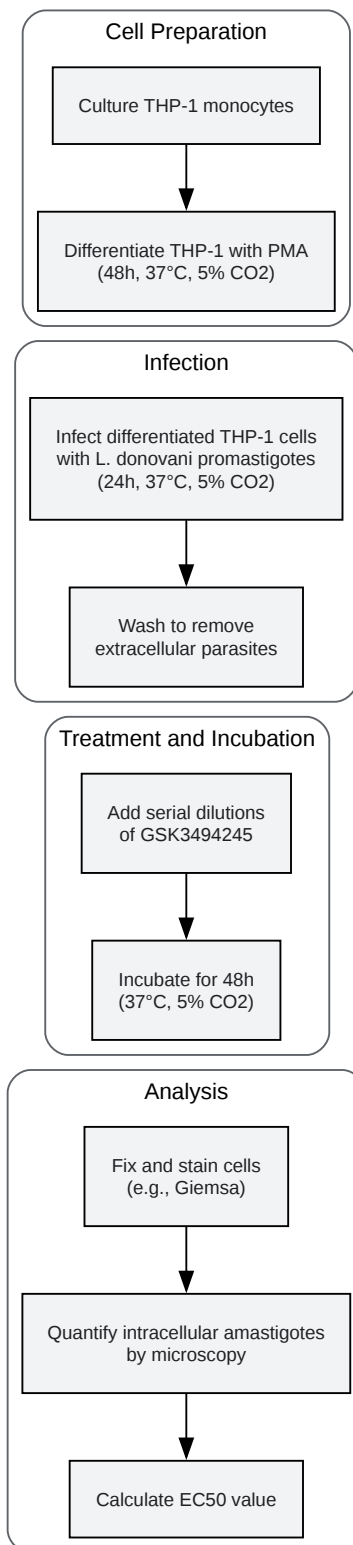
Data corresponds to Leishman Donovan Units (LDUs) and is sourced from Wyllie et al., PNAS, 2019.[\[4\]](#)

Experimental Protocols

In Vitro Intramacrophage Assay for GSK3494245 Potency Determination

This protocol describes a method to determine the half-maximal effective concentration (EC50) of **GSK3494245** against *Leishmania donovani* amastigotes within a human monocytic cell line (THP-1).

In Vitro Intramacrophage Assay Workflow

[Click to download full resolution via product page](#)**Caption:** Workflow for determining the in vitro potency of **GSK3494245**.

Materials:

- Leishmania donovani promastigotes (e.g., LV9 strain)
- THP-1 human monocytic cell line
- RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS)
- Phorbol 12-myristate 13-acetate (PMA)
- **GSK3494245**
- 96-well microplates
- Giemsa stain
- Microscope

Protocol:

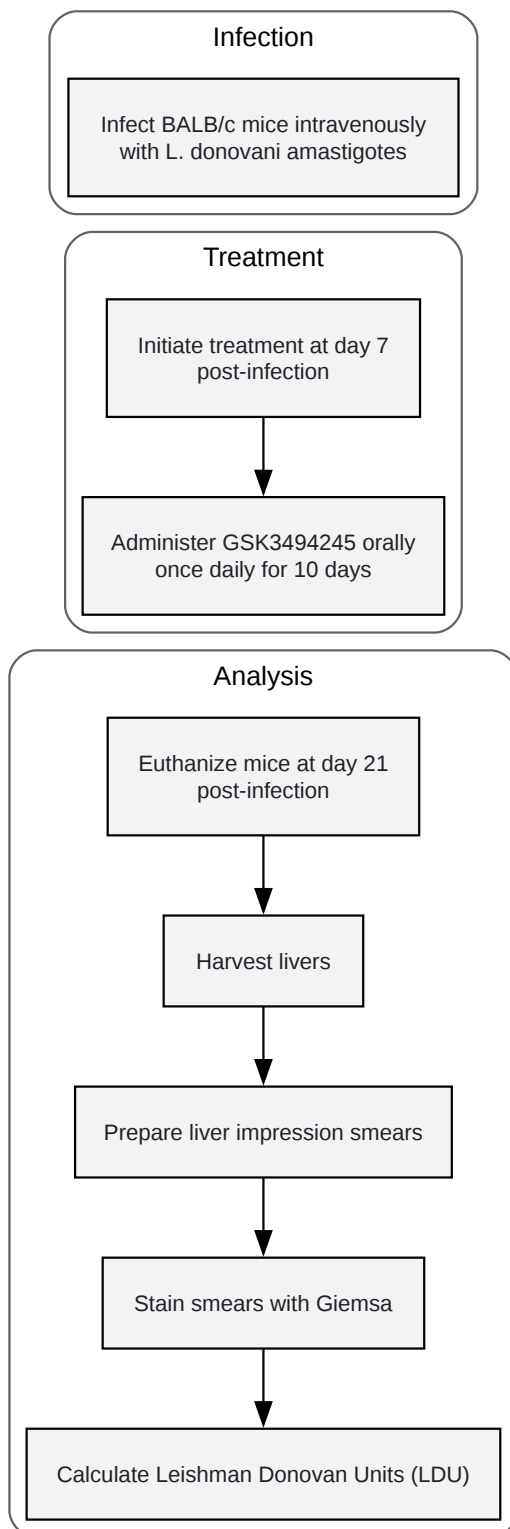
- THP-1 Cell Culture and Differentiation:
 - Maintain THP-1 cells in RPMI-1640 with 10% FBS at 37°C in a 5% CO₂ incubator.[5]
 - Seed THP-1 cells into 96-well plates at a density of 2.5×10^4 cells/well.[5]
 - Induce differentiation into macrophage-like cells by adding PMA to a final concentration of 100 ng/mL and incubate for 48 hours.[6]
- Infection:
 - After differentiation, wash the cells with fresh medium.
 - Infect the differentiated THP-1 cells with stationary-phase L. donovani promastigotes at a parasite-to-cell ratio of 10:1.[5]
 - Incubate for 24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.[5]

- Compound Treatment:
 - Wash the infected cells to remove any remaining extracellular parasites.
 - Prepare serial dilutions of **GSK3494245** in RPMI-1640 with 10% FBS.
 - Add the compound dilutions to the infected cells and incubate for 48 hours.[5]
- Quantification of Parasite Burden:
 - After incubation, fix the cells with methanol and stain with Giemsa.
 - Determine the number of amastigotes per 100 macrophages by light microscopy.
 - Calculate the EC50 value by plotting the percentage of parasite inhibition against the log of the compound concentration.

In Vivo Mouse Model of Visceral Leishmaniasis

This protocol outlines the procedure for evaluating the efficacy of **GSK3494245** in a BALB/c mouse model of visceral leishmaniasis.

In Vivo Efficacy Study Workflow

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Caption: Workflow for the in vivo evaluation of **GSK3494245**.

Materials:

- Female BALB/c mice (6-8 weeks old)
- Leishmania donovani amastigotes (e.g., from an infected hamster spleen)
- **GSK3494245** formulated for oral administration
- Vehicle control
- Miltefosine (positive control)
- Giemsa stain
- Microscope

Protocol:

- Infection:
 - Infect BALB/c mice intravenously via the tail vein with approximately 2×10^7 L. donovani amastigotes.^[7]
- Treatment:
 - Seven days post-infection, randomize the mice into treatment groups (vehicle, **GSK3494245** at various doses, and miltefosine).
 - Administer the compounds orally once daily for 10 consecutive days.
- Assessment of Parasite Burden:
 - On day 21 post-infection (4 days after the last dose), euthanize the mice.
 - Aseptically remove the livers and weigh them.
 - Prepare impression smears from the livers on glass slides.
 - Fix the smears with methanol and stain with Giemsa.

- Determine the parasite burden by calculating Leishman Donovan Units (LDU), where $LDU = (\text{number of amastigotes per 1000 host cell nuclei}) \times (\text{organ weight in grams})$.^[4]
- Data Analysis:
 - Calculate the mean LDU for each treatment group and determine the percentage of parasite burden reduction compared to the vehicle control group.
 - Perform statistical analysis (e.g., t-test) to determine the significance of the observed reductions.^[4]

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by researchers based on their specific laboratory conditions and parasite/cell line strains. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

References

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